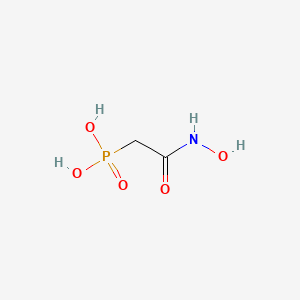

Phosphonoacetohydroxamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxyamino)-2-oxoethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO5P/c4-2(3-5)1-9(6,7)8/h5H,1H2,(H,3,4)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKRAXXVBWHMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NO)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009027 | |

| Record name | N-Hydroxy-2-phosphonoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89873-30-3 | |

| Record name | P-[2-(Hydroxyamino)-2-oxoethyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89873-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonoacetohydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089873303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-2-phosphonoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(hydroxycarbamoyl)methyl]phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((HYDROXYCARBAMOYL)METHYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMJ2VH9SGQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Phosphonoacetohydroxamic Acid

Established Synthetic Methodologies for Phosphonoacetohydroxamic Acid Core Structure

The synthesis of the this compound core is a critical process, enabling the exploration of its biological activities. nih.gov The fundamental structure is derived from phosphonoacetic acid, establishing it as a hydroxamic acid and an organic phosphonate (B1237965). nih.gov

Multi-Step Synthetic Pathways and Reaction Schemes

The creation of complex organic molecules like this compound typically involves multi-step synthesis. libretexts.org This approach breaks down the complex structure into a series of simpler reactions. libretexts.org A common strategy for synthesizing hydroxamic acids involves the reaction of a carboxylic acid or its derivative with hydroxylamine (B1172632). For instance, acetohydroxamic acid can be synthesized by reacting methyl acetate (B1210297) with hydroxylamine hydrochloride in the presence of a solid base and an alcohol solvent. google.com A similar principle can be applied to the synthesis of this compound, starting from a suitable phosphonoacetate derivative.

A general retrosynthetic analysis suggests that this compound can be disconnected at the hydroxamic acid moiety, leading back to a phosphonoacetate precursor and hydroxylamine. sathyabama.ac.in The forward synthesis would then involve the activation of the carboxylic acid group of a protected phosphonoacetic acid, followed by coupling with a protected hydroxylamine, and subsequent deprotection steps to yield the final product. The choice of protecting groups is crucial to prevent unwanted side reactions.

The synthesis can be envisioned through a reaction scheme starting with a commercially available phosphonate, such as triethyl phosphonoacetate. This starting material can be hydrolyzed to the corresponding phosphonoacetic acid. The carboxylic acid is then activated, for example, by converting it to an acid chloride or using a coupling agent, before reacting with hydroxylamine or a protected form thereof.

Table 1: Illustrative Multi-Step Synthesis Outline

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Hydrolysis of Phosphonate Ester | Base (e.g., NaOH) or Acid (e.g., HCl) | Phosphonoacetic acid |

| 2 | Activation of Carboxylic Acid | Thionyl chloride or Oxalyl chloride | Phosphonoacetyl chloride |

| 3 | Formation of Hydroxamic Acid | Hydroxylamine hydrochloride, Base | This compound |

This table presents a simplified, conceptual outline. Actual laboratory synthesis may involve protection and deprotection steps and different reagents.

Optimization of Reaction Conditions and Yields for Research Scale Production

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, especially for research-scale production where material availability can be a limiting factor. mdpi.com Key parameters that are typically optimized include temperature, reaction time, solvent, and the choice and concentration of reactants and catalysts. mdpi.comtrine.edu

For instance, in the synthesis of related compounds, the choice of solvent and base has been shown to significantly impact the reaction outcome. mdpi.com Temperature control is also critical; some reactions may require cooling to prevent side product formation, while others may need heating to proceed at a reasonable rate. trine.edu The scale of the reaction can also influence the optimal conditions. gaylordchemical.com

Design and Synthesis of this compound Analogs and Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of a diverse range of analogs and derivatives. This allows for the systematic exploration of structure-activity relationships and the development of targeted molecular probes. nih.govnih.gov

Strategies for Structural Diversification and Chemical Space Exploration

Structural diversification of the this compound scaffold can be achieved by modifying either the phosphonate or the hydroxamic acid moiety. This exploration of chemical space is crucial for identifying derivatives with improved properties. uantwerpen.be

One common strategy is the introduction of different substituents on the carbon backbone. This can be achieved by starting with appropriately substituted phosphonoacetate precursors. Another approach involves the synthesis of mixed phosphonate esters, which can introduce variability in the phosphonate portion of the molecule. mdpi.com

The synthesis of libraries of related compounds is a powerful tool in drug discovery and chemical biology. uantwerpen.be By systematically altering different parts of the molecule, researchers can map the chemical space and identify key structural features responsible for biological activity.

Introduction of Modifying Moieties for Targeted Research Probes

To study the biological function and interactions of this compound, it is often necessary to introduce modifying moieties to create targeted research probes. nih.govbeilstein-journals.org These probes can be used for a variety of applications, including target identification, imaging, and affinity chromatography. nih.govnih.gov

Commonly introduced moieties include:

Affinity Tags: Biotin or desthiobiotin can be incorporated to facilitate the purification of binding partners. uantwerpen.be

Fluorescent Reporters: Fluorophores can be attached to allow for visualization of the probe's localization within cells or tissues. nih.gov

Photoaffinity Labels: These groups can be used to covalently cross-link the probe to its biological target upon photoactivation. nih.gov

The synthesis of these probes often involves "click chemistry," a set of highly efficient and specific reactions that allow for the modular assembly of complex molecules. nih.gov For example, an alkyne-containing this compound analog can be readily coupled to an azide-functionalized reporter tag. uantwerpen.be

Table 2: Examples of Modifying Moieties for Research Probes

| Moiety Type | Example | Purpose |

| Affinity Tag | Biotin | Protein purification |

| Fluorescent Reporter | Fluorescein, Rhodamine | Cellular imaging |

| Photoaffinity Label | Benzophenone | Covalent target labeling |

| Click Chemistry Handle | Alkyne, Azide | Modular probe synthesis |

Advanced Spectroscopic and Chromatographic Techniques for Purity Assessment and Structural Confirmation of Synthesized Compounds

Ensuring the purity and confirming the chemical structure of synthesized this compound and its derivatives are critical steps in the research process. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose. Current time information in Bangalore, IN.mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. gmpua.commdpi.comresearchgate.net By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or other impurities. aocs.org The purity is typically determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram. frontiersin.org Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool, allowing for the determination of the molecular weight of the eluting compounds, further confirming the identity of the product. phenomenex.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. mdpi.comresearchgate.net ¹H NMR provides information about the number and types of protons in a molecule and their connectivity, while ³¹P NMR is particularly useful for characterizing phosphorus-containing compounds like phosphonates. nih.govmdpi.com Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the complete structural framework of the molecule.

Mass Spectrometry (MS) provides highly accurate molecular weight information, which is crucial for confirming the elemental composition of the synthesized compound. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules like this compound.

Table 3: Common Analytical Techniques for Characterization

| Technique | Information Provided | Application |

| HPLC | Purity, Retention Time | Purity assessment, separation |

| LC-MS | Purity, Molecular Weight | Purity and identity confirmation |

| ¹H NMR | Proton environment, connectivity | Structural elucidation |

| ³¹P NMR | Phosphorus environment | Characterization of phosphonates |

| High-Resolution MS | Exact Mass, Elemental Formula | Structural confirmation |

By employing these rigorous analytical methods, researchers can be confident in the identity and purity of their synthesized this compound and its derivatives, which is essential for obtaining reliable and reproducible results in subsequent biological studies. mdpi.com

Molecular Mechanisms of Enzyme Inhibition by Phosphonoacetohydroxamic Acid

Identification and Characterization of Phosphonoacetohydroxamic Acid Target Enzymes

Inhibition of Metalloenzymes and Their Subclasses (e.g., Protein Phosphatases, Enolase)

This compound is a well-established inhibitor of metalloenzymes, a broad class of enzymes that require metal ions for their catalytic function. nih.gov The inhibitory action of this compound often involves the chelation of the metal ion(s) within the enzyme's active site through its metal-binding group. researchgate.net

A significant target subclass for this compound is the protein phosphatases. These enzymes play a crucial role in cellular signaling by removing phosphate (B84403) groups from proteins. sigmaaldrich.com For instance, this compound has been shown to be a strong inhibitor of bacteriophage lambda protein phosphatase (λPP), a Mn²⁺-dependent serine/threonine phosphatase. nih.govacs.org Studies have demonstrated that it tightly interacts with the dinuclear Mn²⁺ cluster in the active site of λPP. nih.govacs.org This interaction perturbs the ligand field environment and decreases the exchange coupling between the two Mn²⁺ ions, suggesting a change in the bridging ligand. acs.org

Another prominent target of this compound is enolase, a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156). nih.govdrugbank.com Enolase is a dimeric enzyme that typically requires magnesium ions for its activity. researchgate.net this compound acts as a potent inhibitor of enolase from various species, including humans and the parasite Trypanosoma brucei. nih.govpdbj.org It is considered a transition-state analogue inhibitor of enolase. unito.it Structural studies have shown that this compound coordinates the two magnesium ions in the active site of human γ-enolase (ENO2). researchgate.net

Exploration of Interactions with Other Enzyme Families

While the primary focus of research has been on metalloenzymes, the inhibitory potential of this compound may extend to other enzyme families. However, detailed studies on its interactions with other enzyme classes are less common in the available literature. The specificity of this compound is largely attributed to its structural features that favor binding to active sites containing divalent metal ions. Research has shown that metalloenzyme inhibitors can be quite selective for their intended targets, suggesting they are not prone to widespread off-target inhibition. nih.govnih.gov

Kinetic and Thermodynamic Characterization of Enzyme-Inhibitor Interactions

Determination of Inhibition Constants (Ki, IC50) and Binding Affinities

The potency of this compound as an enzyme inhibitor is quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value reflects the binding affinity of the inhibitor to the enzyme, with a smaller Kᵢ indicating a stronger interaction. ebmconsult.com The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. ncifcrf.gov

For the inhibition of bacteriophage lambda protein phosphatase, this compound was found to be a strong inhibitor with a Kᵢ of 5.1 ± 1.6 µM. nih.govacs.org In the case of enolase, this compound exhibits even greater potency, with reported IC₅₀ values in the nanomolar range. nih.gov This strong binding affinity underscores its effectiveness as an enolase inhibitor. nih.gov

Interactive Table: Inhibition Data for this compound

| Enzyme Target | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ |

| Bacteriophage lambda protein phosphatase (λPP) | This compound | 5.1 ± 1.6 µM nih.govacs.org | Not Reported |

| Enolase | This compound | Not Reported | Nanomolar range nih.gov |

Analysis of Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibitors can be classified as either reversible or irreversible. microbenotes.com Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, restoring enzyme activity. wikipedia.orglibretexts.org Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to permanent inactivation. microbenotes.comwikipedia.org

The inhibition of enzymes by this compound is generally considered to be a reversible process. libretexts.org The interactions, which involve coordination with the metal cofactor and hydrogen bonding with active site residues, are typically non-covalent. researchgate.netpatsnap.com This allows for the possibility of the inhibitor dissociating from the enzyme. nih.gov However, some inhibitors can bind so tightly that they are essentially irreversible, a phenomenon known as slow-binding inhibition. wikipedia.org While not explicitly detailed for this compound, its potent, low-nanomolar inhibition of enolase might suggest very slow dissociation rates. nih.govrcsb.org

Elucidation of Inhibition Type (e.g., Competitive, Non-competitive, Uncompetitive)

The type of reversible inhibition—competitive, non-competitive, or uncompetitive—describes how the inhibitor interacts with the enzyme and its substrate. libretexts.org

Studies have shown that this compound acts as a competitive inhibitor of bacteriophage lambda protein phosphatase. nih.govacs.org This means it binds to the active site of the enzyme, directly competing with the substrate. wikipedia.org In competitive inhibition, the inhibitor's effect can be overcome by increasing the substrate concentration. libretexts.orgsavemyexams.com

In contrast, the inhibition of protein phosphatase 1 (PP1) by phosphatidic acid, another phosphate-containing inhibitor, was found to be non-competitive . nih.gov In non-competitive inhibition, the inhibitor binds to an allosteric site (a site other than the active site) and can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.orgnih.gov This type of inhibition reduces the maximum rate of the reaction (Vmax) without affecting the substrate's binding affinity (Km). nih.gov While this example is not for this compound specifically, it illustrates the different modes of inhibition possible for phosphate-containing compounds targeting phosphatases. The exact mode of inhibition for this compound against enolase is complex, as it is considered a transition-state analogue, which often exhibit competitive inhibition. unito.it

Structural Elucidation of Enzyme-Phosphonoacetohydroxamic Acid Complexes

The precise three-dimensional arrangement of an inhibitor within the active site of an enzyme is fundamental to understanding its mechanism of action. Techniques such as X-ray crystallography, cryo-electron microscopy, and various spectroscopic methods provide the high-resolution data necessary to map these critical interactions.

X-ray Crystallographic Analysis of Active Site Binding Modes

X-ray crystallography is a premier technique for determining the atomic-level structure of enzyme-inhibitor complexes, offering unambiguous insights into binding modes. numberanalytics.comlibretexts.orgscbt.com This method requires the growth of high-quality crystals of the enzyme complexed with the inhibitor, which, upon diffraction of an X-ray beam, allows for the reconstruction of a detailed three-dimensional electron density map of the molecule. numberanalytics.comnumberanalytics.commigrationletters.com

While a specific crystal structure of a this compound-enzyme complex is not widely documented in publicly available databases, extensive research on its close structural analog, acetohydroxamic acid (AHA), provides significant insights, particularly concerning its interaction with metalloenzymes like urease. The crystal structure of Helicobacter pylori urease in complex with AHA (PDB ID: 1E9Y) reveals how the inhibitor targets the dinuclear nickel center in the enzyme's active site. nih.govrcsb.org Similarly, the structure of Sporosarcina pasteurii urease complexed with acetohydroxamate (PDB ID: 4UPB) further elucidates this binding mechanism. nih.gov

In these structures, the hydroxamic acid moiety of the inhibitor is crucial for its function. It acts as a chelating agent, with its carbonyl and hydroxyl oxygens binding to the two nickel ions in the active site. This bidentate coordination effectively blocks the active site, preventing the natural substrate, urea, from binding and being hydrolyzed. nih.govresearchgate.net

Interestingly, a study on the enzyme enolase inhibited by phosphonoacetohydroxamate suggested a different binding orientation. In this complex, the carbonyl oxygen was observed to act as the bridging heteroatom between metal ions, a conformation enforced by the positioning of the phosphono group. researchgate.net This highlights that the precise binding mode can vary depending on the architecture of the enzyme's active site.

Cryo-Electron Microscopy Studies of Enzyme-Inhibitor Conformations

To date, specific studies utilizing cryo-EM to elucidate the structure of an enzyme in complex with this compound have not been prominently featured in the scientific literature. However, the technique holds considerable promise for this area of research. Future cryo-EM analysis could provide invaluable information on the conformational changes induced by this compound binding, especially in large, multi-subunit enzymes, complementing the high-resolution snapshots provided by X-ray crystallography.

Spectroscopic Investigations (e.g., EPR, NMR) of Inhibitor-Induced Enzyme Changes

Spectroscopic techniques offer a dynamic view of enzyme-inhibitor interactions, providing data on the electronic environment of the active site and conformational changes in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly suited for studying metalloenzymes with paramagnetic centers. unl.ptmarquette.edusrce.hr A key study investigated the inhibition of the Mn²⁺-dependent bacteriophage lambda protein phosphatase (λPP) by this compound (referred to as PhAH). nih.govacs.org Low-temperature EPR spectra of Mn²⁺-reconstituted λPP in the presence of PhAH demonstrated that the inhibitor binds and directly perturbs the dinuclear manganese cluster. nih.govacs.org

Key findings from the EPR investigation include:

Decreased Spin-Coupling: The binding of PhAH causes a decrease in the spin-coupling constant (J) between the two Mn²⁺ ions. This suggests a significant change in the bridging interaction between the metal ions, possibly due to the protonation or complete replacement of a bridging ligand by the inhibitor. nih.govacs.org

Tight Interaction: The EPR spectra showed prominent hyperfine splitting characteristic of a spin-coupled (Mn²⁺)₂ dimer upon the addition of PhAH. This indicates that the inhibitor interacts tightly with the dimanganese form of the λPP active site. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for probing enzyme dynamics and ligand binding at an atomic level. nih.govox.ac.uk By monitoring changes in the chemical shifts of atoms upon inhibitor binding (a technique known as Chemical Shift Perturbation or CSP), researchers can map the interaction surface. semanticscholar.orgmdpi.com Furthermore, advanced NMR experiments like relaxation-dispersion can characterize conformational exchange processes on microsecond-to-millisecond timescales, revealing how enzyme dynamics are altered by the inhibitor. nih.govox.ac.uk While specific NMR studies focusing on this compound are not detailed in the reviewed literature, the methodology is widely applied to understand how inhibitors, including boronic acids and other substrate analogs, bind to enzyme active sites and influence their conformational landscape. semanticscholar.orgnd.edu

Molecular-Level Impact on Enzyme Catalysis and Conformational Dynamics

The binding of this compound to an enzyme's active site has a direct and measurable impact on the enzyme's catalytic function and its structural dynamics. harvard.edunih.gov

Kinetic studies on bacteriophage lambda protein phosphatase (λPP) have shown that this compound is a potent competitive inhibitor . nih.govacs.org In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the active site. The strength of this inhibition is quantified by the inhibition constant (Ki).

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| Bacteriophage Lambda Protein Phosphatase (λPP) | This compound (PhAH) | 5.1 ± 1.6 µM | Competitive |

| Bacteriophage Lambda Protein Phosphatase (λPP) | Phosphonoacetic acid | 380 ± 45 µM | Competitive |

| Bacteriophage Lambda Protein Phosphatase (λPP) | Acetohydroxamic acid | > 75 mM | Competitive |

This interactive table summarizes the inhibition data for lambda protein phosphatase with this compound and related compounds, based on findings from the cited study. nih.govacs.org

The molecular-level impact of this inhibition is directly linked to the conformational and electronic changes observed in spectroscopic studies. The binding of the this compound's metal-chelating hydroxamate group to the dinuclear metal center of λPP is the primary inhibitory action. nih.govacs.org This interaction physically obstructs the active site and alters its electronic structure, preventing the enzyme from binding and processing its substrate.

The EPR data provides a clear picture of the conformational dynamics at the molecular level. The observed change in the bridging ligand between the two manganese ions is a profound structural alteration within the catalytic core. nih.govacs.org Such changes can disrupt the precise geometric arrangement of catalytic residues and metal ions required for the chemical step of the reaction. marquette.eduspringernature.com Conformational dynamics are increasingly recognized as essential for enzyme catalysis, influencing everything from substrate binding to product release. mdpi.comnih.govnih.gov By locking the enzyme in an inhibited conformation, this compound effectively shuts down the catalytic cycle. The slow-binding behavior noted for the related inhibitor with enolase also points to a significant inhibitor-induced conformational rearrangement as part of the binding process. acs.org

| Technique | Enzyme System | Key Molecular Impact of Inhibitor |

|---|---|---|

| X-ray Crystallography (of analog) | Urease + Acetohydroxamic Acid | Bidentate chelation of the dinuclear Ni²⁺ center by the hydroxamate group, blocking the active site. nih.govrcsb.org |

| EPR Spectroscopy | λPP + this compound | Direct perturbation of the dinuclear Mn²⁺ center; decrease in spin-coupling constant, indicating a change in the metal-bridging ligand. nih.govacs.org |

This interactive table summarizes the key findings on the molecular impact of hydroxamate inhibitors from structural and spectroscopic studies.

Structure Activity Relationship Sar Studies of Phosphonoacetohydroxamic Acid and Its Analogs

Systematic Modification of the Phosphono Group and its Influence on Enzyme Affinity

The phosphono group of phosphonoacetohydroxamic acid is a critical component for its interaction with target enzymes. Modifications to this group can significantly alter the compound's binding affinity and specificity.

The phosphono group often mimics the phosphate (B84403) group of natural substrates, enabling the inhibitor to bind to the active site of enzymes that process phosphorylated molecules. For instance, in the context of enolase inhibition, the phosphono group of this compound is designed to interact with the metal ions in the enzyme's active site, mimicking the binding of the substrate, 2-phosphoglycerate. nih.gov X-ray crystallography studies have shown that this compound binds to both metal ions present in the enolase active site, a key interaction for its inhibitory activity. nih.gov

Systematic alterations, such as replacing the phosphonate (B1237965) with a carboxylate or other acidic groups, often lead to a decrease in inhibitory potency. This highlights the importance of the specific charge distribution and geometry of the phosphonate moiety for optimal interaction with the enzyme's active site. The stereochemical orientation of the phosphono group is also a critical factor, as enzymes are highly stereospecific. ashp.org

Furthermore, the phosphorylation state of molecules can be a key regulator of biological processes, including the formation of intracellular compartments. researchgate.net This underscores the broader importance of the phosphono group in mediating molecular interactions within a biological context.

Exploration of the Hydroxamic Acid Moiety's Contribution to Chelating and Inhibitory Potency

The hydroxamic acid moiety (-CONHOH) is a well-established pharmacophore known for its potent metal-chelating properties. journalagent.comnih.govunl.pt This ability to bind metal ions is central to the inhibitory mechanism of this compound against metalloenzymes. journalagent.com

The hydroxamic acid functional group can form a bidentate chelate with essential metal ions, such as zinc and nickel, located in the active sites of enzymes like matrix metalloproteinases (MMPs) and urease. journalagent.com This chelation effectively inactivates the enzyme by preventing it from participating in the catalytic reaction. For example, in urease, the hydroxamic acid moiety of inhibitors coordinates with the nickel ions in the active site, blocking the access of the substrate, urea. patsnap.com Similarly, for tyrosinase, a dicopper-containing metalloenzyme, hydroxamic acid acts as a potent metal-binding group, leading to significant inhibition. nih.gov

Investigation of Linker Region Structural Variations and Their Effects on Target Specificity

The length, rigidity, and chemical nature of the linker determine the spatial orientation of the key binding groups (phosphonate and hydroxamic acid). This, in turn, influences how well the inhibitor fits into the active site of a specific enzyme. For example, a more rigid linker might pre-organize the molecule into a conformation that is optimal for binding to a particular target, thereby increasing its potency and selectivity. Conversely, a more flexible linker might allow the inhibitor to adapt to the active sites of multiple enzymes, potentially leading to broader activity but lower specificity.

SAR studies often involve synthesizing a series of analogs with different linkers to probe the structural requirements of the target enzyme. nih.govnih.gov For example, introducing different substituents or altering the chain length of the linker can lead to significant changes in biological activity. nih.gov In the case of 3-arylpropionic acids, modifications to the propionic acid chain (the linker) were shown to enhance their pharmacokinetic properties by altering their metabolic stability. nih.gov

These investigations are crucial for fine-tuning the properties of an inhibitor, moving from a broad-spectrum inhibitor to one that is highly selective for a specific enzyme isoform, which can be critical for therapeutic applications to minimize off-target effects. epo.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info These models are valuable tools for predicting the activity of new, unsynthesized compounds and for gaining insights into the structural features that are important for activity. nih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. d-nb.info For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, hydrophobicity, size, and shape. googleapis.com

Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the observed biological activity. bvsalud.orgmdpi.com For example, a linear correlation was established between the computed Gibbs free energies of binding and the observed enzyme inhibition constants for a series of hydroxamic acid derivatives targeting a metallo-aminopeptidase. bvsalud.org The goal is to find the best set of descriptors that produces a stable and predictive QSAR model. mdpi.com

Table 1: Example of a Generic QSAR Data Table

| Compound | Experimental Activity (IC50, µM) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Predicted Activity (IC50, µM) |

| Analog 1 | 1.5 | 2.1 | 350 | 1.7 |

| Analog 2 | 0.8 | 1.8 | 320 | 0.9 |

| Analog 3 | 5.2 | 3.5 | 410 | 4.8 |

| Analog 4 | 2.3 | 2.5 | 375 | 2.5 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Validation and Refinement of QSAR Methodologies

The reliability of a QSAR model depends on its rigorous validation. nih.govuninsubria.it Validation is a critical step to ensure that the model has true predictive power and is not simply a result of chance correlation. u-strasbg.fr Validation is typically performed using both internal and external methods. nih.gov

Internal validation techniques, such as cross-validation (e.g., leave-one-out or leave-many-out), assess the robustness of the model by repeatedly splitting the dataset into training and test sets and evaluating the model's performance. nih.gov External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. d-nb.infomdpi.com A good QSAR model should have high correlation coefficients (e.g., r²) and low prediction errors for both the training and test sets. d-nb.infomdpi.com

It is also important to define the applicability domain of the QSAR model. nih.gov The applicability domain specifies the chemical space for which the model is expected to make reliable predictions. This prevents the extrapolation of the model to compounds that are structurally too different from those in the training set. The continuous refinement of QSAR methodologies, including the use of more sophisticated machine learning algorithms and a better understanding of what constitutes a valid model, is an active area of research. u-strasbg.fr

Computational Chemistry and Molecular Modeling in Phosphonoacetohydroxamic Acid Research

Molecular Docking Simulations for Ligand-Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for phosphonoacetohydroxamic acid and elucidating the specific molecular interactions that drive its inhibitory activity. nih.govnih.gov

Research has shown that the hydroxamate group of these inhibitors is crucial for their activity, as it strongly chelates the catalytic zinc ion present in the active site of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), thereby blocking their enzymatic function. jmb.or.krfrontiersin.org Docking simulations have been pivotal in understanding the binding modes of this compound-based inhibitors. For instance, studies on MMP-2 inhibitors have revealed that in addition to the key zinc chelation, interactions with the hydrophobic S1' pocket of the enzyme are critical for potent inhibition. jmb.or.krnih.gov Molecular docking has been used to predict the binding affinities of various derivatives, with results often correlating well with experimental data. jmb.or.krmdpi.com For example, simulations have shown that derivatives with extended N-arylsulfonyl chains can fit effectively into the hydrophobic regions of the MMP-2 active site. jmb.or.kr Similarly, in the context of HDAC inhibitors, docking studies have helped to identify key intermolecular interactions between the ligand and amino acid residues in the target protein, guiding the design of analogs with improved activity. nih.gov

| Target Enzyme | Key Findings from Docking Simulations | Reference |

|---|---|---|

| Matrix Metalloproteinase-2 (MMP-2) | The hydroxamate group chelates the active site zinc ion. Interactions within the hydrophobic S1' pocket are crucial for binding affinity. Longer N-arylsulfonyl chains can enhance binding. | jmb.or.krnih.gov |

| Histone Deacetylase (HDAC) | Identified crucial intermolecular interactions with active site amino acids, guiding the design of more potent analogs. Showed correlation between docking scores and inhibitory activity. | nih.gov |

| Enolase | This compound's structure overlaps with the aci-carboxylate intermediate of the enolase-catalyzed reaction, enabling it to bind to both metal ions in the active site. | nih.gov |

Molecular Dynamics Simulations to Study Enzyme-Inhibitor Complex Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the stability of the enzyme-inhibitor complex and observe any conformational changes over time. mdpi.comscielo.brfrontiersin.org MD simulations are crucial for validating the binding poses predicted by docking and for gaining a deeper understanding of the flexibility and dynamic behavior of the complex. nih.govnih.gov

| System Studied | Key Insights from MD Simulations | Reference |

|---|---|---|

| HDAC-inhibitor complex | Confirmed the stability of the docked ligand in the active site, with the system reaching equilibrium. Observed slight deflections in the ligand to optimize interactions with pocket residues. | frontiersin.org |

| MMP-inhibitor complex | Demonstrated the stable binding of inhibitors within the active site over the simulation time. | researchgate.net |

| General enzyme-inhibitor complexes | Evaluated complex stability by monitoring RMSD and RMSF, and analyzing hydrogen bonding interactions throughout the simulation. | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. mdpi.comarxiv.orgnih.govarxiv.orgaspbs.com These methods provide a fundamental understanding of the molecule's chemical properties, which can then be correlated with its biological activity. mdpi.comfrontiersin.org

By calculating properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, researchers can predict the sites within the molecule that are most likely to be involved in interactions with the target enzyme. ajchem-a.com The MEP map, for example, can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. ajchem-a.com Frontier molecular orbital analysis helps in understanding the chemical reactivity and kinetic stability of the molecule. ajchem-a.com These quantum chemical insights are valuable for explaining the observed structure-activity relationships and for designing new derivatives with enhanced reactivity towards their biological targets.

Pharmacophore Modeling and Virtual Screening for Rational Design of Novel Inhibitors

Pharmacophore modeling is a powerful technique used in rational drug design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. nih.govmedsci.org These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or a set of active ligands (ligand-based). nih.govdovepress.com

Pharmacophore models based on the structure of this compound and its analogs have been successfully used to virtually screen large chemical databases for novel inhibitor candidates. nih.govnih.govnih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of diverse chemical scaffolds that are likely to exhibit the desired biological activity. als-journal.comajchem-a.com For example, a pharmacophore model for HDAC inhibitors might include features for the zinc-binding hydroxamic acid group, a linker region, and a surface recognition cap group. nih.gov By searching databases for molecules that match these pharmacophoric features, researchers have been able to discover new and structurally diverse inhibitors of enzymes like HDACs and microsomal prostaglandin (B15479496) E2 synthase-1. nih.govnih.gov

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design is a computational strategy that aims to generate novel molecular structures from scratch, rather than searching for them in existing databases. nih.govresearchgate.net These methods can build molecules atom-by-atom or by combining molecular fragments within the constraints of a target's binding site. nih.gov The this compound scaffold, with its proven zinc-binding capabilities, serves as an excellent starting point or building block for de novo design approaches. nih.govarxiv.org

By using the this compound core as a fixed anchor, de novo design algorithms can explore a vast chemical space to generate novel side chains and functional groups that can optimize interactions with other regions of the enzyme's active site. nih.govfrontiersin.org This approach allows for the creation of highly specific and potent inhibitors tailored to a particular target. frontiersin.org The integration of artificial intelligence and machine learning techniques into de novo design is further enhancing the ability to generate molecules with desired pharmacological properties, moving beyond simple binding affinity to consider factors like synthetic accessibility and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netfrontiersin.org

Pre Clinical Investigations and Mechanistic Efficacy Studies of Phosphonoacetohydroxamic Acid in Research Models

In Vitro Cellular Assays for Biological Activity

Phosphonoacetohydroxamic acid (PhAH) has been the subject of various in vitro cellular assays to determine its biological activity, primarily focusing on its effects on cell proliferation and enzyme activity within cellular lysates. These studies are crucial for understanding the compound's mechanism of action at a cellular level. accelevirdx.com

Cell Proliferation and Viability:

In cancer research, PhAH has been identified as an inhibitor of cell proliferation. researchgate.net Studies have shown that PhAH can inhibit the growth of tumor cells. mdpi.com For instance, in human cutaneous melanoma SK-Mel-28 cell lines, caffeic acid, another compound with anticancer properties, demonstrated a reduction in cell viability. mdpi.com Similarly, PhAH's inhibitory effect on enolase, a key enzyme in the glycolytic pathway, is believed to contribute to its anti-proliferative effects. researchgate.netmdpi.com The inhibition of glycolysis can lead to ATP depletion, which in turn can halt cell cycle progression and induce cell death. researchgate.net

Cellular proliferation assays are designed to monitor the rate of cell growth over a specific period. bioivt.com The ability of a compound to selectively inhibit the proliferation of cancerous cells while having minimal effect on healthy cells is a key indicator of its therapeutic potential. bioivt.com

Enzyme Activity in Cellular Lysates:

Cell lysates are frequently used to study the activity of specific enzymes in a context that mimics their natural cellular environment. cellculturecompany.com Assays using cell lysates allow researchers to measure how a compound like PhAH interacts with and modulates the activity of its target enzymes. cellculturecompany.comresearchgate.net

For PhAH, the primary target is enolase. mdpi.comnih.gov By measuring enolase activity in cellular lysates treated with PhAH, researchers can quantify the compound's inhibitory potency. mdpi.com The inhibition of enolase disrupts the glycolytic pathway, leading to a decrease in the production of phosphoenolpyruvate (B93156) (PEP) from 2-phospho-D-glycerate (2-PG). mdpi.comimrpress.com

Furthermore, the impact of enzyme inhibition on cellular metabolism can be assessed by measuring downstream effects. For example, the inhibition of histone deacetylases (HDACs) by other compounds has been shown to alter gene expression and induce apoptosis. frontiersin.org In the context of PhAH, inhibiting enolase can lead to a reduction in ATP levels, which can be measured using commercially available kits. nih.gov

The table below summarizes the types of in vitro assays used to evaluate the biological activity of compounds like PhAH.

| Assay Type | Purpose | Key Measurement | Reference |

| Cell Proliferation Assay | To assess the effect of a compound on cell growth. | Rate of cell division, cell viability. | bioivt.com |

| Cytotoxicity Assay | To determine the toxicity of a compound to cells. | Cell death, membrane integrity (e.g., LDH release). | accelevirdx.commedtechbcn.com |

| Enzyme Activity Assay (in cell lysates) | To measure the direct effect of a compound on a target enzyme. | Rate of substrate conversion to product. | cellculturecompany.comresearchgate.net |

| ATP Measurement Assay | To determine the impact of a compound on cellular energy levels. | Intracellular ATP concentration. | nih.gov |

| Gene Reporter Assay | To study the effect of a compound on specific signaling pathways. | Expression of a reporter gene linked to a specific promoter. | bioivt.com |

Ex Vivo Tissue and Organ Model Studies (Focus on mechanistic biological outcomes)

Currently, publicly available scientific literature does not provide specific details on ex vivo tissue and organ model studies focusing on the mechanistic biological outcomes of this compound. While in vitro and in vivo studies are more commonly reported for this compound, ex vivo models would be valuable for bridging the gap between cellular assays and whole-animal studies. Such studies could involve treating freshly isolated tissues or organs with PhAH to investigate its effects on target engagement and downstream cellular pathways in a more complex, multicellular environment. For example, an ex vivo study could assess the impact of PhAH on the metabolic activity of tumor tissue slices or the inflammatory response in isolated organ systems.

In Vivo Proof-of-Concept Studies in Animal Models (Emphasizing target engagement and mechanistic efficacy, not dosage or safety)

In vivo proof-of-concept studies are essential for demonstrating that a compound can engage its target and produce a desired mechanistic effect in a living organism. eupati.eualtasciences.com These studies provide critical evidence for the potential therapeutic utility of a compound before it progresses to clinical trials. mdpi.com

Mechanistic Efficacy in Infectious Disease Models (e.g., antibacterial, anti-parasitic)

This compound has demonstrated mechanistic efficacy in antibacterial models. Its mechanism of action involves inhibiting key enzymes in bacterial cell wall biosynthesis. nih.gov Specifically, it acts as a mimetic of both D-alanine and L-alanine, inhibiting D-Ala-D-Ala synthetase, alanine (B10760859) racemase, and UDP-N-acetylmuramyl-L-alanine synthetase. nih.gov This inhibition disrupts the formation of the peptidoglycan layer, which is essential for bacterial survival. nih.gov

Studies have shown that phosphonopeptides based on aminomethylphosphonic acid, a related compound, are actively transported into bacterial cells. nih.govnih.gov Once inside, they release high concentrations of the active compound, leading to the inhibition of cell wall synthesis. nih.govnih.gov This targeted delivery and specific enzyme inhibition highlight the mechanistic efficacy of this class of compounds in infectious disease models.

The table below details the enzymes inhibited by aminomethylphosphonic acid, a compound related to PhAH.

| Enzyme | EC Number | Function in Bacteria | Reference |

| D-Ala-D-Ala synthetase | 6.3.2.4 | Catalyzes the formation of the D-alanyl-D-alanine dipeptide, a key component of the peptidoglycan cell wall. | nih.govnih.gov |

| Alanine racemase | 5.1.1.1 | Converts L-alanine to D-alanine, providing the necessary stereoisomer for peptidoglycan synthesis. | nih.govnih.gov |

| UDP-N-acetylmuramyl-L-alanine synthetase | 6.3.2.8 | Adds L-alanine to UDP-N-acetylmuramic acid, an early step in peptidoglycan precursor synthesis. | nih.govnih.gov |

Mechanistic Efficacy in Cancer Models (e.g., inhibition of tumor cell growth via specific enzyme pathways)

In cancer models, the mechanistic efficacy of this compound is primarily attributed to its inhibition of the glycolytic enzyme enolase. mdpi.comnih.gov Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), making them particularly vulnerable to inhibitors of this pathway. mdpi.comnih.gov

By inhibiting enolase, PhAH blocks the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in glycolysis. mdpi.com This disruption of the glycolytic flux leads to a reduction in ATP production, which is vital for the high proliferative rates of cancer cells. nih.gov The depletion of ATP can trigger cell cycle arrest and apoptosis, thereby inhibiting tumor growth. frontiersin.orgturkjps.org

In vivo studies using animal models have provided proof-of-concept for the anti-glycolytic activity of enolase inhibitors. nih.gov For example, the inhibition of enolase has been shown to reduce tumor proliferation in malignant hepatoma cells. nih.gov Furthermore, the structural similarity of PhAH to the aci-carboxylate intermediate of the enolase reaction allows it to bind effectively to the enzyme's active site, enhancing its inhibitory effect. nih.gov

The table below summarizes the key mechanistic effects of PhAH in cancer models.

| Target Enzyme | Pathway | Mechanistic Outcome | Consequence for Cancer Cells | Reference |

| Enolase | Glycolysis | Inhibition of the conversion of 2-phosphoglycerate to phosphoenolpyruvate. | Reduced ATP production, inhibition of cell proliferation, induction of apoptosis. | mdpi.comnih.gov |

Mechanistic Efficacy in Other Disease Models (based on identified enzyme targets)

While the primary focus of research on this compound has been on its antibacterial and anticancer properties, its mechanism of action suggests potential applications in other diseases where its target enzymes are implicated. As a pan-enolase inhibitor, PhAH could theoretically be investigated in any disease model where enolase activity is dysregulated. mdpi.com However, specific in vivo proof-of-concept studies in other disease models are not extensively documented in the current scientific literature.

Development and Validation of Biomarkers for Target Engagement in Pre-clinical Studies

The development and validation of biomarkers are crucial for assessing target engagement and the pharmacodynamic effects of a drug candidate in pre-clinical studies. mdpi.comevotec.com Biomarkers can provide evidence that a drug is interacting with its intended target and modulating its activity, which is a critical step in establishing proof-of-concept. mdpi.comfrontiersin.org

For a compound like this compound, which targets a specific enzyme, several types of biomarkers could be developed:

Direct Target Engagement Biomarkers: These biomarkers would directly measure the binding of PhAH to enolase in tissues or cells. This could involve techniques like positron emission tomography (PET) with a radiolabeled version of PhAH or affinity-based protein profiling.

Proximal Pharmacodynamic Biomarkers: These biomarkers measure the immediate downstream effects of target inhibition. For PhAH, this could include measuring the levels of the substrate (2-phosphoglycerate) and product (phosphoenolpyruvate) of the enolase reaction in tissues or biofluids. A successful engagement of enolase by PhAH would be expected to lead to an accumulation of 2-phosphoglycerate and a decrease in phosphoenolpyruvate.

Downstream Pathway Biomarkers: These biomarkers assess the broader biological consequences of target inhibition. In the case of PhAH, this could involve measuring changes in global metabolic profiles (metabolomics) to detect alterations in glycolysis and related pathways. Additionally, biomarkers of cellular stress or apoptosis, such as cleaved caspase-3, could be used to monitor the ultimate effect of enolase inhibition on cancer cells.

Histone Acetylation as a Biomarker: While not directly related to enolase inhibition, the measurement of histone acetylation is a well-established biomarker for target engagement of histone deacetylase (HDAC) inhibitors. hilarispublisher.com Changes in histone acetylation can be detected in both tumor tissue and peripheral blood mononuclear cells (PBMCs), providing a surrogate measure of drug activity. hilarispublisher.compatsnap.com This approach could serve as a model for developing similar surrogate biomarkers for PhAH.

The validation of these biomarkers in pre-clinical models is essential to ensure they are reliable and predictive of the drug's therapeutic effect. scientificarchives.com This involves demonstrating a clear correlation between the biomarker response and the extent of target inhibition and, ultimately, the desired clinical outcome. nih.gov

The table below provides examples of potential biomarkers for PhAH target engagement.

| Biomarker Type | Example | Measurement Method | Purpose | Reference |

| Direct Target Engagement | Radiolabeled PhAH binding | Positron Emission Tomography (PET) | To visualize and quantify PhAH binding to enolase in vivo. | N/A |

| Proximal Pharmacodynamic | 2-phosphoglycerate/phosphoenolpyruvate ratio | Mass spectrometry-based metabolomics | To measure the direct enzymatic consequence of enolase inhibition. | N/A |

| Downstream Pathway | Lactate levels | Biochemical assays | To assess the overall impact on the glycolytic pathway. | mdpi.com |

| Surrogate Biomarker | Changes in histone acetylation (for HDAC inhibitors) | Western blot, immunohistochemistry, flow cytometry | To monitor target engagement in accessible tissues like blood cells. | hilarispublisher.compatsnap.com |

Analytical Methodologies for Phosphonoacetohydroxamic Acid Research

Chromatographic Methods (HPLC, LC-MS) for Quantification in Biological Matrices and Synthetic Product Analysis

High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are indispensable tools for the analysis of Phosphonoacetohydroxamic acid. These methods offer the sensitivity and selectivity required for both the quantification of the compound in biological matrices and the purity assessment of synthetic products. nih.govmeasurlabs.com

Due to its high polarity and low molecular weight, this compound presents challenges for traditional reversed-phase liquid chromatography, as it may show insufficient retention on standard C18 columns. waters.com Therefore, specialized chromatographic strategies are necessary. Method development often involves hydrophilic interaction liquid chromatography (HILIC) or the use of mixed-mode or polar-embedded columns. waters.com Another approach is derivatization, where the polar analyte is chemically modified to a less polar derivative, making it more amenable to reversed-phase separation. nih.gov

For quantification in biological fluids (e.g., plasma, urine) or tissue extracts, sample preparation is a critical first step to remove interfering substances like proteins and salts. ijpsjournal.com Common techniques include protein precipitation with organic solvents (e.g., acetonitrile (B52724), methanol) or acids (e.g., trichloroacetic acid), followed by centrifugation. ijpsjournal.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity. waters.comnih.gov The instrument operates by separating the analyte chromatographically, ionizing it (commonly with electrospray ionization, ESI), and then detecting specific mass-to-charge (m/z) transitions. nih.govthermofisher.com This multiple reaction monitoring (MRM) approach allows for precise quantification even at very low concentrations in complex matrices. nih.gov For synthetic product analysis, HPLC with ultraviolet (UV) detection can be a straightforward method for determining purity, provided the compound has a suitable chromophore. researchgate.netresearchgate.net However, LC-MS is superior for identifying and characterizing potential impurities. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Polar Analytes like Phosphonates This table represents typical conditions and may require optimization for this compound.

| Parameter | Typical Condition | Purpose |

| Chromatography | ||

| Column | Mixed-mode Anionic Polar Pesticide Column or HILIC | To achieve adequate retention of the polar analyte. waters.com |

| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) | To effectively separate the analyte from matrix components. mdpi.combioline.org.br |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and desired separation speed. nih.gov |

| Column Temperature | 30 - 50 °C | To ensure reproducible retention times and peak shapes. eurl-pesticides.eu |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Efficiently ionizes acidic compounds like phosphonates and hydroxamates. mdpi.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific parent-to-daughter ion transitions. nih.gov |

| Monitored Transition | e.g., For this compound (C2H6NO5P, Exact Mass: 154.998) a potential transition could be m/z 154.0 → [fragment ion]. | Specific to the compound, ensuring accurate identification and quantification. nih.gov |

Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structural Elucidation and Purity Determination in Research Settings

Spectroscopic methods are fundamental for confirming the identity and assessing the purity of newly synthesized this compound.

Mass Spectrometry (MS) provides the molecular weight of the compound, which is a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further validating the chemical formula. thermofisher.combitesizebio.com The exact mass of this compound is 154.99835929 Da. nih.gov MS is also used to detect and identify impurities by their different mass-to-charge ratios. bitesizebio.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. orgchemboulder.comspecac.com These vibrations provide a molecular "fingerprint" that helps to confirm the presence of the phosphonic acid, carboxylic acid derivative (hydroxamate), and alkane backbone moieties. orgchemboulder.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation in solution. slideshare.netlibretexts.org

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. slideshare.netmagritek.com

¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov

³¹P NMR is particularly useful for phosphorus-containing compounds, providing a distinct signal for the phosphorus nucleus in the phosphonate (B1237965) group. nih.gov

2D NMR techniques (e.g., COSY, HSQC) can establish the connectivity between atoms, allowing for the complete and unambiguous assignment of the molecular structure. magritek.com

The purity of a sample can also be assessed by NMR, as signals from impurities will be visible in the spectrum, often at levels below 1%.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Information Provided |

| Mass Spectrometry | Molecular Ion Peak [M-H]⁻ | m/z ≈ 154.0 | Confirms molecular weight. nih.gov |

| IR Spectroscopy | O-H stretch (P-OH) | Broad band, ~2500-3300 cm⁻¹ | Presence of phosphonic acid group. orgchemboulder.comspecac.com |

| C=O stretch (Amide) | Strong band, ~1650-1680 cm⁻¹ | Presence of hydroxamate carbonyl group. pg.edu.pl | |

| N-H stretch | ~3200-3400 cm⁻¹ | Presence of N-H group in hydroxamate. specac.com | |

| P=O stretch | Strong band, ~1250-1300 cm⁻¹ | Presence of phosphonyl group. | |

| ¹H NMR | -CH₂- | Signal in the alkyl region (e.g., 2-3 ppm), split by phosphorus | Confirms methylene (B1212753) group adjacent to phosphorus. libretexts.orgresearchgate.net |

| -OH, -NH | Broad signals, exchangeable with D₂O | Identifies acidic/labile protons. researchgate.net | |

| ³¹P NMR | P-C | Single signal in the phosphonate region | Confirms the chemical environment of the single phosphorus atom. nih.gov |

Biochemical and Biophysical Assays for Quantifying Enzyme Inhibition and Binding Kinetics

To understand the biological activity of this compound as an enzyme inhibitor, various assays are employed to measure its potency and the dynamics of its interaction with the target enzyme. unito.it

Biochemical Assays for enzyme inhibition are used to determine the concentration of the inhibitor required to reduce enzyme activity by half (IC₅₀). mdpi.comnih.gov These assays are typically performed in multi-well plates for higher throughput. mdpi.com The general principle involves combining the target enzyme, its substrate, and varying concentrations of the inhibitor. The rate of product formation (or substrate depletion) is measured over time, often using a spectrophotometer to detect a colorimetric or fluorescent product. mdpi.com By plotting enzyme activity against the inhibitor concentration, an IC₅₀ value can be calculated, which serves as a key measure of the inhibitor's potency. admescope.com

Biophysical Assays provide detailed information about the physical interactions between the inhibitor and the enzyme, including binding affinity and kinetics. scholaris.caunivr.it

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (inhibitor) flowing over a sensor chip to which the target protein is immobilized. ichorlifesciences.com It allows for the real-time determination of the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kd), a measure of binding affinity, can be calculated from the ratio of these rates (kₒff/kₒₙ). universiteitleiden.nl2bind.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. univr.it By titrating the inhibitor into a solution containing the target enzyme, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). univr.it

Thermal Shift Assays (TSA) , also known as differential scanning fluorimetry, measure changes in a protein's thermal stability upon ligand binding. An increase in the melting temperature of the protein in the presence of the inhibitor indicates a stabilizing interaction. scholaris.caunivr.it

Table 3: Overview of Assays for Functional and Biophysical Characterization

| Assay Type | Method | Key Parameters Measured | Purpose |

| Biochemical | Enzyme Activity Assay | IC₅₀ | Quantifies the functional potency of the inhibitor. nih.govadmescope.com |

| Biophysical | Surface Plasmon Resonance (SPR) | kₒₙ, kₒff, Kd | Determines binding kinetics (on- and off-rates) and affinity. ichorlifesciences.com2bind.com |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, n | Measures binding affinity and thermodynamic profile of the interaction. univr.it | |

| Thermal Shift Assay (TSA) | ΔTₘ (change in melting temperature) | Screens for and confirms direct binding to the target protein. scholaris.ca |

Future Directions and Emerging Research Avenues for Phosphonoacetohydroxamic Acid

Rational Design of Phosphonoacetohydroxamic Acid-Based Molecular Probes for Chemical Biology

The development of molecular probes derived from this compound is a promising frontier for chemical biology. Such probes would be invaluable tools for visualizing and studying the biological events and interactions involving this compound with high precision. nih.govrsc.org A fluorescent probe, for instance, typically comprises a fluorophore, a linker, and a recognition motif that attaches to the target. nih.gov The rational design of these probes involves tailoring their chemical structures to fine-tune their photophysical properties and functionality. rsc.org

The creation of such probes for this compound would enable researchers to:

Visualize the localization of the compound within cells and tissues.

Quantify its binding to target enzymes in real-time.

Screen for new biological targets and off-targets.

Study the dynamic processes influenced by its inhibitory activity. mpg.de

The design strategy for a this compound-based probe could involve attaching a fluorescent dye to a part of the molecule that does not interfere with its binding to the target enzyme. nih.govrsc.org The choice of fluorophore would be critical in determining the probe's utility, with considerations for brightness, photostability, and spectral properties that are compatible with biological imaging techniques. rsc.org

Table 1: Potential Strategies for Designing this compound-Based Molecular Probes

| Strategy | Description | Potential Application |

| Fluorescent Labeling | Covalently attaching a small organic fluorophore to a non-critical region of the this compound molecule. | Live-cell imaging to track the compound's uptake and subcellular distribution. |

| "Turn-On" Probes | Designing a probe that is non-fluorescent until it binds to its target enzyme, at which point a conformational change or chemical reaction activates the fluorescence. | Highly specific detection of the compound binding to its intended target, reducing background noise. |

| FRET-Based Probes | Creating a Förster Resonance Energy Transfer (FRET) pair where the probe and a labeled target enzyme come into proximity, resulting in a measurable change in fluorescence. | Studying the kinetics and dynamics of the inhibitor-enzyme interaction. |

| Photoaffinity Labeling | Incorporating a photoreactive group into the this compound structure, which upon UV irradiation, forms a covalent bond with the target enzyme. | Irreversibly labeling and subsequently identifying the target enzyme from complex biological mixtures. |

These molecular probes would significantly enhance the ability to study the mechanism of action of this compound and its derivatives in a dynamic biological context. mpg.de

Strategies for Improving Selectivity and Potency through Advanced Chemical Synthesis

A key goal in the development of any enzyme inhibitor is to enhance its potency and selectivity towards the target enzyme, thereby maximizing its therapeutic effect while minimizing off-target effects. nih.govmdpi.com Advanced chemical synthesis provides the tools to systematically modify the structure of this compound to achieve these goals. ox.ac.uk

Strategies for improving the pharmacological properties of this compound could include:

Modification of the Linker: The chemical bridge connecting the phosphonate (B1237965) and hydroxamic acid moieties can be altered in length, rigidity, and chemical nature to optimize the positioning of these key functional groups within the enzyme's active site.

Substitution on the Backbone: Introducing various substituents, such as alkyl or aryl groups, onto the core structure can create additional interactions with the enzyme, potentially increasing binding affinity and selectivity. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can improve its drug-like characteristics without compromising its inhibitory activity.

Fragment-Based Linking: A modular approach where a non-selective inhibitor is identified and then linked to a second ligand that binds to an adjacent site on the enzyme can lead to a significant increase in both potency and selectivity. nih.gov

The synthesis of a library of this compound analogs, each with specific modifications, would allow for a systematic structure-activity relationship (SAR) study. nih.gov This would provide valuable data on how different chemical features influence the compound's interaction with its target, guiding the design of more effective and selective inhibitors. ox.ac.uk

Exploration of Polypharmacology and Multi-Target Inhibition by this compound

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single compound is designed to interact with multiple targets. scielo.org.mxwiley-vch.de This approach can be particularly beneficial for complex diseases that involve multiple biological pathways. wiley-vch.de While off-target effects are often associated with adverse reactions, they can sometimes be harnessed for therapeutic benefit. wiley-vch.de

Future research on this compound could explore its potential for multi-target inhibition. This would involve:

Target Fishing: Systematically screening this compound against a wide range of enzymes and receptors to identify any additional "off-target" interactions. scielo.org.mx

Computational Modeling: Using in-silico methods to predict potential binding partners for the compound based on its chemical structure and the structures of known protein targets. nih.gov

Synergistic Effects: Investigating whether the inhibition of multiple targets by this compound or its derivatives could lead to a synergistic therapeutic effect, where the combined action is greater than the sum of the individual effects. scielo.org.mx

The exploration of polypharmacology requires a shift in perspective, from viewing off-target interactions solely as liabilities to recognizing their potential as therapeutic opportunities. wiley-vch.de For a compound like this compound, understanding its full range of biological targets could reveal new therapeutic applications or provide a basis for designing novel multi-target drugs. nih.gov

Integration of Omics Technologies (Proteomics, Metabolomics) to Elucidate Broader Biological Impacts

Omics technologies, such as proteomics and metabolomics, offer a holistic view of the biological changes induced by a chemical compound. nih.govnih.gov These approaches allow for the large-scale study of proteins and metabolites, respectively, providing a comprehensive snapshot of the cellular state. nih.govnih.gov

Integrating these technologies into the study of this compound could reveal its broader biological impacts beyond the direct inhibition of its primary target.

Proteomics: By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify changes in the expression levels of numerous proteins. mdpi.com This can help to:

Uncover downstream effects of the primary enzyme inhibition.

Identify unexpected off-target effects.

Elucidate pathways of drug resistance or toxicity. nih.gov

Metabolomics: This technology analyzes the complete set of metabolites in a biological sample. nih.gov For this compound, metabolomics could be used to:

Assess the metabolic consequences of enzyme inhibition. frontiersin.org

Discover biomarkers that indicate the compound's activity or toxicity. thno.org

Understand how the compound is metabolized by the organism.

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Outcome |

| Proteomics | What are the global changes in protein expression in response to this compound treatment? | Identification of new signaling pathways affected by the compound and potential off-targets. mdpi.com |

| Metabolomics | How does this compound alter the metabolic profile of a cell or organism? | Understanding the systemic metabolic consequences and identifying biomarkers of drug effect. frontiersin.orgthno.org |

| Integrated Multi-Omics | How do changes at the protein and metabolite levels correlate to provide a systems-level understanding of the compound's effects? | A comprehensive model of the compound's mechanism of action, including direct and indirect effects. nih.gov |

The integration of proteomics and metabolomics can provide a powerful, systems-biology approach to understanding the multifaceted effects of this compound, guiding further research and development. mdpi.com

Overcoming Research Challenges in the Study of this compound

The study of any chemical compound, including this compound, is fraught with challenges that must be addressed to ensure the reliability and translatability of the research. waldenu.edu

Key research challenges include:

Synthesis of Derivatives: The development of advanced synthetic routes to create a diverse library of this compound analogs can be complex and resource-intensive. ox.ac.uk

Target Validation and Selectivity: Unequivocally proving that a specific enzyme is the primary target and ensuring high selectivity over other related enzymes is a significant hurdle.

Bioavailability and Stability: The compound must be able to reach its target in a biological system and remain stable long enough to exert its effect. Issues with solubility, membrane permeability, and metabolic degradation need to be addressed.

Data Interpretation: The large datasets generated by omics technologies require sophisticated bioinformatics tools and expertise for meaningful analysis and interpretation. waldenu.edu

Securing Funding: Acquiring the necessary financial resources for long-term research projects can be a significant obstacle. rightpatient.com

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, biochemistry, cell biology, and computational biology. waldenu.edu Careful planning, pilot studies, and collaboration are essential for the successful advancement of research on this compound. waldenu.edu

Ethical Considerations in Basic and Pre-clinical Research of Enzyme Inhibitors

All research involving potential therapeutic agents, including enzyme inhibitors like this compound, must be conducted within a robust ethical framework. ctfassets.netkosinmedj.org This is crucial to protect the welfare of any living subjects involved and to ensure the integrity of the scientific findings. kosinmedj.orglindushealth.com

Core ethical principles that must be upheld include: